Product packaging for Spiro[5.5]undec-1-en-3-one(Cat. No.:CAS No. 30834-42-5)

Spiro[5.5]undec-1-en-3-one

Cat. No.: B1296374
CAS No.: 30834-42-5
M. Wt: 164.24 g/mol
InChI Key: VIESIESOPRMRGG-UHFFFAOYSA-N
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Description

Spiro[5.5]undec-1-en-3-one (CAS 30834-42-5) is a versatile spirocyclic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its unique structure, characterized by two fused six-membered rings sharing a single spiro carbon atom, imparts significant steric rigidity and conformational constraints. This makes it a privileged scaffold for designing novel molecules with enhanced biological activity and stability . This compound is of particular interest in the synthesis of complex natural products. It has been effectively utilized as a key intermediate in the total synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework, via a Diels-Alder reaction strategy . The spirocyclic core is also highly relevant in fragrance design and materials science . Researchers value this compound for its electrophilic ketone group, which allows for further functionalization through various reactions, including reductions to alcohols or participation in nucleophilic additions, enabling the exploration of diverse chemical space . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B1296374 Spiro[5.5]undec-1-en-3-one CAS No. 30834-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESIESOPRMRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314641
Record name Spiro[5.5]undec-1-en-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30834-42-5
Record name 30834-42-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[5.5]undec-1-en-3-one
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Reaction Mechanisms and Mechanistic Elucidation in Spiro 5.5 Undec 1 En 3 One Chemistry

Detailed Reaction Pathway Investigations for Spiro Ring Formation

The formation of the spiro[5.5]undecane core, particularly with the enone functionality, is often the key step in the synthesis of these molecules. Several powerful reactions are employed, with their mechanisms being the subject of detailed investigation to optimize yield and selectivity.

Mechanism of Diels-Alder Reactions in Spiroketone Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been effectively utilized in the synthesis of spiro[5.5]undecane systems. masterorganicchemistry.comyoutube.com This reaction involves the interaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring in a concerted fashion, meaning all bond-breaking and bond-forming occur in a single step. youtube.com In the context of spiro[5.5]undec-1-en-3-one synthesis, an exocyclic diene on a cyclohexane (B81311) ring can react with a suitable dienophile, or an α,β-unsaturated ketone can itself act as the dienophile.

The mechanism involves the overlap of the π-orbitals of the diene and the dienophile. youtube.com For a successful reaction, the diene must be in the s-cis conformation. masterorganicchemistry.com The reactivity of the Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy of the transition state. youtube.com

In the synthesis of spiroketones, an intramolecular Diels-Alder reaction can also be employed, where the diene and dienophile are part of the same molecule. youtube.com This approach can be highly efficient for constructing complex polycyclic systems containing the spiro[5.5]undecane framework. The stereochemical outcome of the Diels-Alder reaction is highly predictable, with the reaction being stereospecific. The stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, when cyclic dienes are used, the formation of endo and exo products is possible, with the endo product often being the major product due to secondary orbital interactions. youtube.com

Recent studies have explored the use of chiral Brønsted acid catalysts to control the enantioselectivity of Diels-Alder reactions in the synthesis of spirocyclanes. acs.org These catalysts can create a chiral environment around the reactants, influencing the approach of the diene and dienophile and leading to the preferential formation of one enantiomer. Computational studies suggest that these reactions proceed through an asynchronous concerted transition state, with non-covalent interactions between the substrates and the catalyst playing a crucial role in determining the stereoselectivity. acs.org

Stepwise Michael-Mannich Reaction Pathways for Spirocyclic Derivatives

A powerful alternative for the construction of spirocyclic systems involves a cascade reaction combining Michael and Mannich reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.org

In the context of spirocycle synthesis, a Michael-Mannich cascade can be initiated by the Michael addition of a nucleophile to an α,β-unsaturated system. This is often followed by an intramolecular Mannich-type cyclization. For instance, the reaction of a cyclic ketone with an appropriate substrate can lead to the formation of a spirocyclic derivative in a highly stereoselective manner. nih.gov

The mechanism of a Michael-Aldol cascade reaction, which is mechanistically related, has been proposed to explain the high diastereoselectivity observed in the synthesis of some spiropyrazolones. nih.gov This involves the initial Michael addition, followed by an intramolecular aldol (B89426) reaction. The stereochemical outcome can sometimes be rationalized by considering the transition state geometries, although unexpected results can occur. For example, poor enantioselectivity but excellent diastereomeric ratios have been observed, which might be explained by epimerization at the α-carbaldehyde position. nih.gov The use of organocatalysts, such as secondary amines, has been shown to be effective in promoting these cascade reactions and controlling their stereoselectivity. nih.govnih.gov

A notable example is the D-aminoacylase-catalyzed [5+1] double Michael addition for the synthesis of (hetero)spiro[5.5]undecane derivatives. This biocatalytic approach has been shown to produce almost exclusively the cis isomers in moderate yields. researchgate.net

Alkylation and Subsequent Cyclization Mechanisms

The formation of the spiro[5.5]undecane ring system can also be achieved through an alkylation reaction followed by an intramolecular cyclization. This strategy often involves the creation of a key intermediate that possesses both the nucleophilic center and the electrophilic group necessary for the ring-closing step.

One such approach is the intramolecular decarboxylative alkylation of β-keto esters. This method has been successfully applied to the synthesis of spirocyclic ketones. rsc.org Another strategy involves the alkylation/ipso-cyclization of activated alkynes. This transition-metal-free method proceeds via the generation of alkyl radicals, which add to the alkyne, followed by an intramolecular ipso-cyclization to form 3-alkylated spiro[4.5]trienones. nih.gov

Intramolecular Friedel-Crafts alkylation is another powerful tool for constructing cyclic systems, including spirocycles. masterorganicchemistry.commasterorganicchemistry.com In this reaction, an aromatic ring acts as a nucleophile, attacking an electrophilic carbon center within the same molecule to form a new ring. The electrophile is typically generated by treating an alkyl halide or an alcohol with a Lewis acid or a strong protic acid. masterorganicchemistry.com While most successful for forming five- and six-membered rings, the efficiency can be influenced by factors such as ring strain in the transition state. masterorganicchemistry.comchempedia.info

A specific example leading to a spiro[5.5]undecane framework involves the ZnMe₂-promoted alkynylation of salicylaldehyde (B1680747) followed by a formic acid-mediated dearomative cyclization. This method allows for the construction of an all-carbon quaternary spirocenter. rsc.org

Factors Governing Stereoselectivity and Diastereoselectivity in this compound Synthesis

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules like this compound. The presence of the spirocenter, a quaternary carbon atom, and potentially other stereocenters in the molecule necessitates careful consideration of the factors that govern stereoselectivity and diastereoselectivity.

In cascade reactions, such as the Michael-Aldol sequence, the stereochemical outcome can be highly dependent on the catalyst and reaction conditions. nih.gov For instance, in the synthesis of spiropyrazolones, secondary amine catalysts can afford the desired products with four chiral centers as a single diastereomer. nih.gov The use of additives, such as benzoic acid, and the reaction temperature can also influence the diastereoselectivity and enantioselectivity. nih.gov

For Diels-Alder reactions, the stereoselectivity is often dictated by the "endo rule," which favors the formation of the endo isomer due to stabilizing secondary orbital interactions between the diene and the dienophile. youtube.com However, the use of chiral catalysts, such as strongly acidic and confined imidodiphosphorimidates, can override this preference and induce high levels of enantioselectivity by creating a well-defined chiral pocket that directs the approach of the reactants. acs.org

In palladium-catalyzed intramolecular Mizoroki-Heck annulations for the synthesis of spiroindolines, high diastereoselectivity has been achieved. nih.gov This selectivity can be rationalized by density functional theory (DFT) calculations, which can model the transition states and predict the most favorable reaction pathway. nih.gov Similarly, in the stereoselective synthesis of spiro-decalin oxindole (B195798) derivatives via a sequential organocatalytic Michael–domino Michael/aldol reaction, excellent stereoselectivity has been reported. nih.gov The use of a pyrrolidine-based organocatalyst in conjunction with DBU was crucial for this outcome. nih.gov

The choice of solvent can also play a significant role in determining the stereoselectivity. In a novel spiroannelation reaction, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) or tetrahydrofuran (B95107) dramatically influenced the ratio of the diastereomeric products. researchgate.net

Reactivity Profiles of the α,β-Unsaturated Ketone Moiety within the this compound System

The α,β-unsaturated ketone functionality within the this compound system is a key determinant of its chemical reactivity. This conjugated system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This dual reactivity allows for two main types of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. libretexts.org

The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control). libretexts.org Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, attacking the more electropositive carbonyl carbon. libretexts.org In contrast, soft nucleophiles, such as cuprates, enolates, thiols, and amines, preferentially undergo 1,4-conjugate addition. libretexts.org

The extended conjugation in α,β-unsaturated ketones also makes them susceptible to polymerization. wikipedia.org Furthermore, they are excellent dienophiles in Diels-Alder reactions, a reactivity that can be enhanced by the presence of Lewis acids that coordinate to the carbonyl oxygen. wikipedia.org

The reactivity of α,β-unsaturated ketones can also be influenced by their interaction with radicals. For example, the reaction of OH radicals with α,β-unsaturated ketones in the atmosphere is an important degradation pathway. copernicus.org The carbonyl group, despite its deactivating inductive effect, can form hydrogen-bonded intermediates with OH radicals, potentially leading to higher reactivity compared to their alkene analogues. copernicus.org

In the context of this compound, the α,β-unsaturated ketone moiety can undergo various transformations. For instance, it can be a substrate for conjugate addition reactions to introduce substituents at the β-position. It can also participate in cycloaddition reactions, acting as a dienophile. The specific reactivity will depend on the chosen reagents and reaction conditions. The enone can also be subjected to reduction, where selective reduction of the double bond (conjugate reduction) or the carbonyl group can be achieved. wikipedia.org

Influence of Substrate Substitution Patterns on Reaction Mode and Selectivity

The substitution pattern on the substrates used to synthesize this compound and its derivatives has a profound impact on the reaction's course and stereochemical outcome. These substituent effects can be electronic or steric in nature.

In Diels-Alder reactions, the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerates the reaction and can influence the regioselectivity. youtube.com The steric bulk of substituents can also play a crucial role, potentially favoring the formation of one regioisomer or diastereomer over another. Computational studies on the Diels-Alder reactions of spirocyclic cyclopentadienes have shown that decreasing the size of the spirocycle generally increases the reaction rate. nih.gov

In the synthesis of 3-methylthiospiro ontosight.ainih.govtrienones through an intramolecular electrophilic cyclization of N-aryl propynamides, a remarkable substituent effect was observed. nih.gov Different para-substituents on the aniline (B41778) moiety triggered divergent reaction pathways. Mild substituents led to the formation of quinolin-2-ones, while both electron-withdrawing and electron-donating groups favored the formation of spiro ontosight.ainih.govtrienones. nih.gov This highlights how subtle changes in the electronic nature of a substituent can completely alter the reaction outcome.

In the context of diastereoselective synthesis, the pre-existing stereochemistry in a substrate can direct the formation of new stereocenters. For example, in the nucleophilic addition to a chiral aldehyde, the existing stereocenter can influence the facial selectivity of the attack on the planar carbonyl group, leading to the preferential formation of one diastereomer. youtube.com Similarly, in the diastereoselective synthesis of N-methylspiroindolines via an intramolecular Mizoroki-Heck reaction, the stereochemistry of the starting material, derived from (+)-Vince lactam, controlled the stereochemical outcome of the cyclization. nih.gov

The following table provides examples of how substituent patterns can influence the synthesis of spirocyclic compounds:

Reaction TypeSubstrate/SubstituentEffect on ReactionReference
Diels-AlderElectron-donating group on dieneAccelerates reaction youtube.com
Diels-AlderElectron-withdrawing group on dienophileAccelerates reaction youtube.com
Intramolecular Electrophilic Cyclizationpara-Fluoro, para-methoxy, or para-trifluoromethoxy on anilineFavors spiro ontosight.ainih.govtrienone formation nih.gov
Nucleophilic AdditionChiral center in aldehydeInduces diastereoselectivity youtube.com
Mizoroki-Heck CyclizationStereocenter from (+)-Vince lactamControls diastereoselectivity nih.gov

Advanced Spectroscopic and Structural Characterization of Spiro 5.5 Undec 1 En 3 One

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of Spiro[5.5]undec-1-en-3-one. Both ¹H and ¹³C NMR data are critical in confirming the connectivity and chemical environment of each atom within the molecule.

¹H NMR spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), display characteristic signals that correspond to the different types of protons in the structure. googleapis.com The olefinic protons on the enone system appear as distinct doublets in the downfield region, typically around 5.89 ppm and 6.85 ppm, with a coupling constant (J) of approximately 10.2 Hz, indicative of their cis-relationship on the double bond. googleapis.com The protons on the carbon atoms adjacent to the carbonyl group and the spiro center also show characteristic multiplets. Specifically, the two protons at the C-2 position appear as a triplet at roughly 2.44 ppm, while the two protons at the C-4 position show a triplet at about 1.92 ppm. googleapis.com The ten protons of the cyclohexane (B81311) ring typically resonate as a broad multiplet in the upfield region, between 1.40 and 1.60 ppm. nii.ac.jp

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The spectrum will show a signal for the carbonyl carbon (C-3) significantly downfield. The spiro carbon atom (C-6) will also have a unique chemical shift. The olefinic carbons (C-1 and C-2) will resonate in the typical range for sp²-hybridized carbons, while the remaining sp³-hybridized carbons of the two rings will appear in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.85d10.2Olefinic Proton
5.89d10.2Olefinic Proton
2.44t6.5CH₂
1.92t6.5CH₂
1.45-1.63m-10H, CH₂

Data sourced from patent literature. googleapis.com

Solid-State Structural Determination by Single-Crystal X-ray Diffraction, including Synchrotron Data

Chromatographic Methods for Purity and Isomer Analysis: Focus on Chiral-HPLC for Diastereomeric Mixtures

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for these analyses. Given that the synthesis of this compound can potentially lead to the formation of enantiomers and diastereomers, chiral HPLC is particularly crucial. googleapis.comdoi.org By employing a chiral stationary phase, it is possible to resolve racemic mixtures into their individual enantiomers, allowing for the determination of enantiomeric excess (ee) or optical purity. googleapis.com For instance, in the synthesis of related chiral spiro compounds, chiral HPLC has been used to separate diastereomers with distinct retention times, such as tR1 = 3.7 min and tR2 = 15.1 min for one compound and tR1 = 22.6 min and tR2 = 24.5 min for another, demonstrating the efficacy of this method in resolving stereoisomers. doi.org

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₁₁H₁₆O, which corresponds to a molecular weight of approximately 164.24 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. nii.ac.jp Electron ionization (EI) mass spectrometry would typically reveal a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is influenced by the structure of the molecule, with characteristic losses of small neutral molecules such as CO, C₂H₄, or radicals, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong C=O stretching vibration of the α,β-unsaturated ketone, which is expected to appear in the region of 1660-1685 cm⁻¹. The C=C stretching vibration of the alkene will also be present, typically as a weaker band around 1600-1650 cm⁻¹. doi.org Additionally, the C-H stretching vibrations of the sp² carbons of the double bond will appear above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³ carbons of the rings will be observed just below 3000 cm⁻¹. The presence and positions of these characteristic absorption bands provide clear evidence for the key functional groups within the molecule.

Theoretical and Computational Studies of Spiro 5.5 Undec 1 En 3 One

Density Functional Theory (DFT) Applications in Predicting Reactivity and Structure

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a favorable balance between accuracy and computational cost. numberanalytics.com It is extensively used to investigate molecular structures, reaction mechanisms, and spectroscopic properties. numberanalytics.comnumberanalytics.com For spirocyclic systems, DFT is particularly valuable for predicting the energies and structures of stereoisomers, which is crucial for understanding their relative stability and complex stereochemistry. numberanalytics.com

Conformational Analysis and Energy Minimization in Spiro[5.5]undecane Systems

The spiro[5.5]undecane framework, the saturated core of Spiro[5.5]undec-1-en-3-one, possesses a rigid structure with limited conformational flexibility. chembridge.com The two six-membered rings are joined by a single spiro carbon atom. researchgate.net Computational studies on related systems, such as 1,7-dioxa-spiro[5.5]undecane, have been performed using DFT methods like B3LYP/6-311+G** to analyze conformational preferences. e-tarjome.comresearchgate.net These studies investigate the stability of different conformers (e.g., chair-chair) by calculating their relative Gibbs free energies. e-tarjome.com For instance, in heteroatom-substituted spiro[5.5]undecanes, conformations are stabilized by factors like the anomeric effect, where electron pairs on heteroatoms orient antiperiplanar to specific bonds. e-tarjome.com Although this compound lacks these specific heteroatom effects, the principles of using DFT for energy minimization to find the most stable three-dimensional arrangement of atoms are directly applicable. The analysis involves identifying stationary points on the potential energy surface as minima through vibrational frequency calculations. nsf.gov

Table 1: Calculated Relative Energies for Conformers of a Substituted Spiro[5.5]undecane System. e-tarjome.com
ConformerMethodΔG (kcal/mol)Comment
A (Most Stable)B3LYP/6-311+G 0.00Reference Conformation
BB3LYP/6-311+G3.74Higher energy due to less favorable electronic and steric interactions
CB3LYP/6-311+G**8.17Least stable conformation

Transition State Analysis and Reaction Energetics

DFT is a crucial tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). mdpi.comnumberanalytics.com A transition state represents the highest energy point on a reaction coordinate and is identified as a first-order saddle point on the potential energy surface. nsf.gov For reactions involving spirocyclic compounds, such as cycloadditions or rearrangements, DFT calculations can map out the entire energy profile. nsf.govresearchgate.netescholarship.org This allows for the determination of activation energies (Gibbs free energy barriers, ΔG‡), which are critical for predicting reaction rates and feasibility. For example, in a study of a radical relay cascade, DFT calculations at the uM062X level were used to determine the energy barriers for hydrogen atom transfer (HAT) processes, finding barriers of around 11.4-11.7 kcal/mol. escholarship.org Similarly, DFT has been used to rationalize the outcomes of cycloaddition reactions by comparing the energy barriers of competing pathways, thereby predicting which products will be formed under kinetic control. mdpi.comsci-hub.se

Prediction of Stereochemical Outcomes and Thermodynamic Stability (e.g., exo-stereoselectivity)

The stereochemical outcome of a reaction is often determined by the relative energies of competing transition states. researchgate.net DFT calculations can accurately predict which stereoisomer (e.g., endo vs. exo) will be the major product by identifying the lowest energy transition state. mdpi.comresearchgate.net In many Diels-Alder reactions, the endo product is kinetically favored, but exo selectivity can be observed and is often attributed to steric repulsion, though other factors like orbital interactions can also play a role. researchgate.net Computational studies can dissect these contributions. For instance, in the synthesis of spiropyrrolidines, DFT calculations rationalized the observed exo-selectivity by demonstrating that the transition state leading to the exo product had the lowest Gibbs free energy barrier. mdpi.com By comparing the energies of the final products, DFT can also determine their relative thermodynamic stability. researchgate.net

Table 2: Example of DFT Calculated Energy Differences for Transition States and Products in a Cycloaddition Reaction. mdpi.com
ParameterValue for TS-exo (kcal/mol)Value for TS-endo (kcal/mol)Comment
ΔG (Gibbs Free Energy)0.4HigherThe lower barrier for the exo transition state favors the formation of the exo product.
ΔH (Enthalpy)-16.1--
ΔU (Electronic Energy)-15.6--

Semi-Empirical and Ab Initio Methods for Mechanistic Insights into Spiro Derivatization

Alongside DFT, ab initio and semi-empirical methods provide valuable mechanistic insights. numberanalytics.com

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without empirical parameters. numberanalytics.com They can offer very high accuracy but are computationally demanding, limiting their use to smaller systems. numberanalytics.com They have been employed to study reaction mechanisms in spirocycle formation, for example, in the cycloaddition of stannylenes, where the MP2 method was used to trace the potential energy profile and identify intermediates. shd-pub.org.rsnih.gov

Semi-empirical methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. numberanalytics.comrsc.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecules or for running molecular dynamics simulations. rsc.org While less accurate, they are useful for initial conformational searches and for studying systems where more advanced methods are computationally prohibitive. numberanalytics.comnumberanalytics.com

Analysis of Electronic Structure and Bonding in the this compound Core

The electronic properties of this compound are dominated by the α,β-unsaturated ketone (enone) functionality and the spirocyclic core. DFT calculations can provide a detailed picture of the electronic structure. Methods like Natural Bond Orbital (NBO) analysis are used to calculate atomic charges, analyze orbital interactions (hyperconjugation), and understand bonding. e-tarjome.commdpi.com The enone system features a conjugated π-system across the O=C–C=C bonds, leading to delocalized molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO is typically associated with nucleophilic character, while the LUMO indicates electrophilic character. For an enone, the LUMO is expected to have significant contributions from the β-carbon, making it susceptible to nucleophilic attack (Michael addition). Molecular Electrostatic Potential (MEP) maps, which can be calculated using DFT, visually represent the charge distribution, highlighting electron-rich (negative potential, typically near the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule. mdpi.com

Calculation of Molecular Descriptors Relevant to Structural Features (e.g., Fsp3 character)

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. One such descriptor, the fraction of sp³ hybridized carbons (Fsp³), measures the three-dimensionality or saturation of a molecule. chembridge.compreprints.orgmdpi.com It is calculated as the number of sp³ carbons divided by the total number of carbon atoms. mdpi.comresearchgate.net A higher Fsp³ character is often associated with improved physicochemical properties in drug discovery, such as increased solubility. acs.org Spirocycles inherently increase the Fsp³ character of a molecule. preprints.org

For this compound (C₁₁H₁₆O):

The cyclohexene-one ring contains three sp² carbons (the carbonyl carbon and the two double-bonded carbons) and three sp³ carbons (including the spiro carbon).

The cyclohexane (B81311) ring contains six sp³ carbons.

The spiro carbon itself is sp³.

Total sp³ carbons = 8 (C4, C5, C6(spiro), C7, C8, C9, C10, C11).

Total carbons = 11.

Fsp³ character = 8 / 11 ≈ 0.73

This high Fsp³ value underscores the significant three-dimensional nature of the this compound scaffold. Other computed descriptors for this molecule include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). chemscene.com

Synthetic Utility and Future Research Directions for Spiro 5.5 Undec 1 En 3 One

Spiro[5.5]undec-1-en-3-one as a Precursor and Key Intermediate in Complex Organic Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of complex organic molecules, particularly natural products. The spiro[5.5]undecane framework is a core structural motif in a class of sesquiterpenes known as chamigrenes, which have been isolated from both terrestrial plants and marine organisms. nih.govmdpi.com

The synthesis of (±)-α-chamigrene, for instance, has been accomplished through routes where a spiro[5.5]undecane ketone derivative is a key intermediate. rsc.orgrsc.org In one approach, a spiro ketone is formed via a Diels-Alder reaction, which is then subjected to an olefination reaction to yield the final natural product. nih.govresearchgate.net This highlights the utility of the spiro[5.5]undecane core in constructing intricate carbon skeletons.

Furthermore, the development of dearomative ipso-iodocyclization of certain phenyl-substituted alkynes provides a direct route to functionalized spiro[5.5]undecanes, demonstrating the versatility of this scaffold in synthetic strategies that aim to build molecular complexity efficiently. nih.gov The ability to construct multiple stereocenters, including a quaternary carbon at the spiro center, makes these intermediates highly valuable in total synthesis. nih.govmdpi.com

Strategies for Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold offers multiple reactive sites for functionalization, allowing for the synthesis of a wide range of derivatives. Key strategies focus on modifications at the carbonyl group, the carbon-carbon double bond, and the α-positions to the ketone.

Table 1: Functionalization Strategies for the this compound Scaffold

Reactive SiteReaction TypeReagents/ConditionsProduct Type
Carbonyl GroupOlefination (e.g., Wittig, Peterson, Petasis)Ylides, organosilicon reagents, titanium-based reagentsAlkenes
Carbonyl GroupReductionLithium aluminum hydride (LiAlH₄)Alcohols
Carbonyl GroupGrignard/Organolithium AdditionRMgX, RLiTertiary Alcohols
C=C Double BondDiels-Alder ReactionDienes (e.g., isoprene)Fused-ring systems
C=C Double BondHydrogenationH₂, Catalyst (e.g., Pd/C)Saturated ketones
α-PositionMichael AdditionNucleophiles1,5-Dicarbonyl compounds
α-PositionAlkylationAlkyl halides, Baseα-Substituted ketones

Olefination reactions, such as the Wittig, Peterson, and Petasis reactions, are employed to convert the ketone into an exocyclic double bond, a key step in the synthesis of molecules like β-chamigrene. nih.gov Reductions with agents like lithium aluminum hydride afford the corresponding alcohol, which can be a precursor for further transformations. rsc.org The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. researchgate.netnih.gov Additionally, the α-protons to the carbonyl group can be removed by a base to generate an enolate, which can then be alkylated or used in Michael additions to introduce further complexity.

Bioinspired Synthesis of this compound Analogues and Natural Product Frameworks (e.g., Chamigrenes)

The spiro[5.5]undecane skeleton is a recurring motif in a variety of natural products, most notably the chamigrene family of sesquiterpenes. nih.govmdpi.com The synthesis of these natural products often draws inspiration from their presumed biosynthetic pathways, employing strategies that efficiently construct the characteristic spirocyclic core.

A prominent example is the synthesis of (±)-β-chamigrene. nih.govresearchgate.netnih.gov A common strategy involves the Diels-Alder reaction between a cyclic diene and a dienophile to construct the spiro[5.5]undecane framework in a single step. nih.gov For instance, the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) directly furnishes a spiro ketone intermediate. nih.govresearchgate.net Subsequent olefination of this ketone completes the synthesis of β-chamigrene. nih.gov This approach is notable for its efficiency in creating the two quaternary carbon centers characteristic of the chamigrene structure. nih.govmdpi.com

The synthesis of α-chamigrene has also been achieved through routes that utilize spiro[5.5]undecane intermediates. rsc.org These syntheses often involve acid-catalyzed cyclization or rearrangement reactions of acyclic or monocyclic precursors to generate the spirocyclic core. rsc.org The ability to access these natural product frameworks through laboratory synthesis allows for further investigation of their biological properties and the development of analogues with potentially enhanced activities.

Emerging Research Areas and Potential Methodological Advancements in this compound Chemistry

The field of spirocyclic chemistry is continually evolving, with new synthetic methods and applications being developed. nih.gov For this compound and related structures, several emerging areas of research hold significant promise.

One area of active development is the use of microwave-assisted organic synthesis to accelerate reactions and improve yields in the construction of spiro compounds. rsc.orgresearchgate.net This technology offers a more environmentally friendly and efficient alternative to conventional heating methods. researchgate.net Domino reactions, which allow for the formation of multiple bonds in a single operation, are also gaining prominence for the synthesis of complex spirocycles, reducing the number of synthetic steps and waste generation. nih.govmdpi.com

Furthermore, the development of novel catalytic systems is expanding the toolbox for spirocycle synthesis. This includes the use of organocatalysis and transition-metal catalysis to achieve high levels of stereoselectivity in the construction of chiral spirocenters. rsc.org For instance, enzymatic protocols are being explored for stereoselective double Michael additions to create spiro[5.5]undecane derivatives. researchgate.net

The unique three-dimensional nature of the spiro[5.5]undecane scaffold is also being leveraged in the design of new kinase inhibitors and other biologically active molecules. nih.gov The rigid framework allows for precise positioning of functional groups to interact with biological targets. nih.gov Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of highly functionalized spiro[5.5]undecane derivatives and the exploration of their applications in medicinal chemistry and materials science. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Spiro[5.5]undec-1-en-3-one, and how do their efficiencies compare?

  • Methodological Answer : Two main routes are described:

  • Acid-catalyzed Robinson annulation : This one-pot method is prone to polymerization of methyl vinyl ketone, leading to low yields (≤62%) and byproduct formation .
  • Diels-Alder adduct with acid hydrolysis/aldol cyclization : This stepwise approach avoids polymerization, achieving higher yields (75%) and purity .
  • Recommendation: Use the Diels-Alder route for scalable synthesis. Monitor reaction conditions to minimize side reactions.

Q. How is the crystal structure of this compound derivatives determined, and what insights does this provide?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard. For example, the derivative 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenethis compound (BHDMU) was isolated from Laurencia scoparia algae, and XRD revealed its spirocyclic conformation and stereoelectronic properties .
  • Application: Structural data guide functionalization strategies (e.g., hydrogenation sites) for pharmacological studies .

Q. What analytical techniques are critical for characterizing this compound intermediates?

  • Methodological Answer :

  • Spectroscopy : NMR and IR for functional group identification.
  • Chromatography : HPLC or GC-MS to assess purity, especially after acid-catalyzed reactions prone to byproducts .
  • Note: Combine with XRD for unambiguous confirmation of spirocyclic geometry .

Advanced Research Questions

Q. How can researchers mitigate low yields in this compound synthesis caused by acid-catalyzed polymerization?

  • Methodological Answer :

  • Catalyst optimization : Replace traditional acids with proline derivatives to suppress polymerization .
  • Solvent selection : Use polar aprotic solvents to stabilize intermediates and reduce side reactions.
  • Data-driven approach: Compare kinetic profiles of Diels-Alder vs. Robinson annulation routes to identify bottlenecks .

Q. What computational methods are employed to predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • Quantum chemical modeling : DFT calculations to map electron density and reactive sites (e.g., enone moiety for Michael additions) .
  • Molecular docking : Simulate interactions with biological targets (e.g., M2 proton channels in antiviral studies) .
  • Validation: Cross-reference computational predictions with experimental hydrogenation/functionalization outcomes .

Q. How do structural modifications of this compound influence its pharmacological activity?

  • Methodological Answer :

  • Functionalization strategies :
  • Reductive amination: Convert the ketone to amines for enhanced bioavailability .
  • Halogenation: Introduce bromine (as in BHDMU) to modulate lipophilicity and binding affinity .
  • In vitro testing: Screen derivatives against target enzymes (e.g., amantadine-resistant M2 mutants) to correlate structure-activity relationships .

Q. What are the challenges in reconciling contradictory data on this compound’s stability under varying conditions?

  • Methodological Answer :

  • Controlled degradation studies : Expose the compound to heat, light, and pH extremes, using LC-MS to track decomposition pathways.
  • Conflict resolution: Differences in reported stability may stem from impurities in synthesis routes (e.g., residual acids from Robinson annulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.